N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide
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Overview
Description
N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is an organic compound with the molecular formula C13H15NO3S This compound is characterized by a benzothiepin ring system fused with a prop-2-enamide group
Mechanism of Action
Target of Action
The primary target of N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is the thyroid hormone receptor β (THR-β) in the liver . This receptor plays a crucial role in the regulation of lipid levels in the body .
Mode of Action
this compound acts as a highly selective THR-β agonist . It interacts with the THR-β, promoting the export and oxidation of lipids and de novo lipogenesis, and suppressing hepatic gluconeogenesis .
Biochemical Pathways
The compound’s interaction with the THR-β affects the lipid metabolism pathway in the liver . By promoting lipid export and oxidation, and suppressing gluconeogenesis, it helps regulate lipid levels and contributes to the treatment of metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis .
Pharmacokinetics
It is known to be an orally active compound , suggesting good bioavailability.
Result of Action
The activation of THR-β by this compound leads to a significant reduction of LDL and triglycerides . In a phase II trial, it demonstrated liver fat reduction at 36 weeks, achieving the secondary endpoint of MASH improvement, with nonsignificant improvement of liver fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide typically involves the following steps:
Formation of the Benzothiepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Oxidation: The benzothiepin ring is then oxidized to introduce the 1,1-dioxo functionality. Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Amidation: The final step involves the introduction of the prop-2-enamide group through an amidation reaction. This can be achieved by reacting the oxidized benzothiepin intermediate with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dioxo functionality to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amides and thioamides.
Scientific Research Applications
N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)but-2-ynamide: Similar structure with a but-2-ynamide group instead of prop-2-enamide.
N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-ynamide: Similar structure with a prop-2-ynamide group.
Uniqueness
N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is unique due to its specific combination of the benzothiepin ring and the prop-2-enamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-2-13(15)14-11-7-5-9-18(16,17)12-8-4-3-6-10(11)12/h2-4,6,8,11H,1,5,7,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXUQJOUWSFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCS(=O)(=O)C2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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